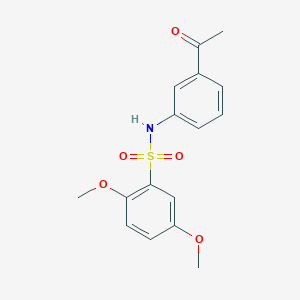
N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamide and related compounds typically involves steps that ensure the introduction of the sulfonamide group into the desired aromatic system. Such synthesis routes are designed to yield compounds with high purity and yield, utilizing reactions that may include sulfonylation and amidation under specific conditions. The synthesis processes often aim to explore the structural diversity of sulfonamides by varying the substituents on the aromatic rings, which significantly affects the properties and potential applications of the synthesized compounds (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamides is characterized by the presence of intramolecular interactions such as hydrogen bonding, which stabilizes their molecular conformation. Crystallographic studies reveal that these compounds can exhibit different supramolecular architectures, influenced by various weak intermolecular interactions, including hydrogen bonds and π-π interactions. The nature and position of substituents on the benzenesulfonyl and aniline rings play a crucial role in determining these interactions and the resulting supramolecular structures (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamides participate in various chemical reactions, leveraging the reactivity of the sulfonamide group. These reactions can include further functionalization of the aromatic system, interaction with nucleophiles, or participation in coupling reactions. The specific chemical properties are highly dependent on the substituents present on the aromatic rings, which can influence reactivity, acidity, and the overall chemical behavior of the sulfonamide group.
Physical Properties Analysis
The physical properties of N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamides, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. Intramolecular and intermolecular interactions contribute to the stability of their crystal structures and affect their solubility in various solvents. Detailed physical characterization is essential for understanding the material aspects of these compounds, which is crucial for their potential application in pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamides are marked by their reactivity towards various chemical agents and conditions. These properties are explored through studies on their synthesis, reactivity patterns, and the influence of different functional groups on their behavior. Understanding these chemical properties is fundamental for developing new compounds with desired activities and for tailoring their interactions in biological systems or in material applications.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-5-4-6-13(9-12)17-23(19,20)16-10-14(21-2)7-8-15(16)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPZQVFOKGNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5651925.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5651942.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)
![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide](/img/structure/B5651974.png)
![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)
